molecular formula C20H17NO3 B5410092 N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B5410092
M. Wt: 319.4 g/mol
InChI Key: ILAPWPCKKDYNFS-UHFFFAOYSA-N
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Description

The compound is a derivative of indene and chromene, both of which are aromatic hydrocarbons. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. Chromene is a heterocyclic compound that consists of a benzene ring fused with a dihydrofuran ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings (from the indene and chromene components) and various functional groups (such as the carboxamide group). The exact structure would depend on the specific arrangement and bonding of these components .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the carboxamide group might be involved in reactions with acids or bases, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, “2,3-dihydro-1H-inden-2-yl” derivatives have been reported to have a melting point of 253-257°C .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, “2,3-dihydro-1H-inden-2-yl(methyl)amine hydrochloride” is classified as an irritant .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. This would likely involve further studies on its synthesis, properties, and interactions with other compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-21(15-10-13-6-2-3-7-14(13)11-15)20(23)19-12-17(22)16-8-4-5-9-18(16)24-19/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAPWPCKKDYNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2=CC=CC=C2C1)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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